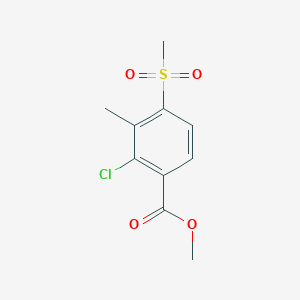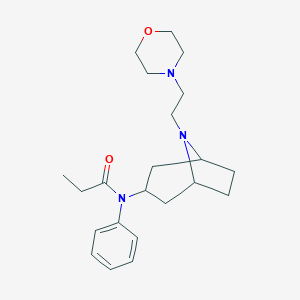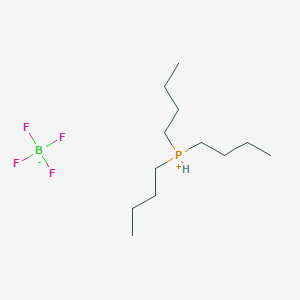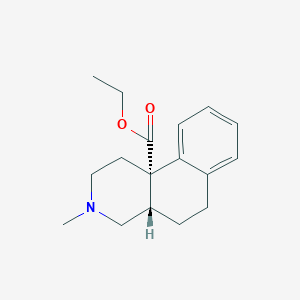
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the nervous system.
Mecanismo De Acción
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is a non-competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has been shown to have a wide range of biochemical and physiological effects. It can reduce the reward effects of nicotine, alcohol, and other drugs of abuse. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can also improve cognitive function and memory in animal models. Additionally, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has been shown to have antidepressant and anxiolytic effects in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline in laboratory experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to selectively block the activity of these receptors without affecting other neurotransmitter systems. However, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has a relatively short half-life and must be administered frequently to maintain its effects. Additionally, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can have off-target effects on other ion channels and receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline. One area of interest is the development of new treatments for addiction and smoking cessation. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has shown promise in reducing the rewarding effects of nicotine and other drugs of abuse, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the role of nicotinic acetylcholine receptors in the pathophysiology of mood disorders such as depression and anxiety. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has shown some promise in animal models, and further research is needed to explore its potential as a novel treatment for these disorders. Finally, there is a need for further research to elucidate the mechanisms underlying the effects of 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline on cognitive function and memory. This could lead to the development of new treatments for cognitive impairments associated with aging and neurodegenerative diseases.
Métodos De Síntesis
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can be synthesized by reacting 2-(methylamino)-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base. The resulting carbamate is then reduced with lithium aluminum hydride to yield 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline. The synthesis of 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors in the nervous system. It has been used to investigate the role of these receptors in addiction, cognition, and mood disorders. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has also been used in animal models to study the effects of nicotine withdrawal and to develop new treatments for smoking cessation.
Propiedades
Número CAS |
119122-01-9 |
|---|---|
Nombre del producto |
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline |
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl (4aS,10bS)-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-10b-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1 |
Clave InChI |
AYAYHFUDSSAHOG-PBHICJAKSA-N |
SMILES isomérico |
CCOC(=O)[C@@]12CCN(C[C@H]1CCC3=CC=CC=C23)C |
SMILES |
CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C |
SMILES canónico |
CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C |
Sinónimos |
3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline MCOI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



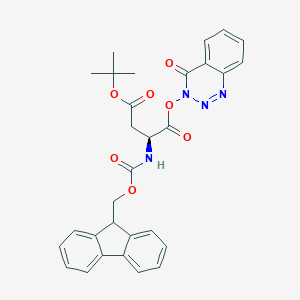
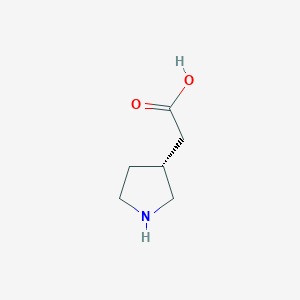
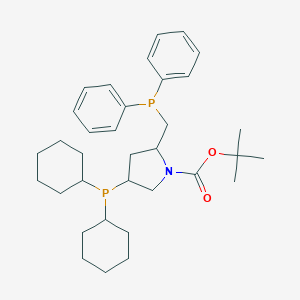
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
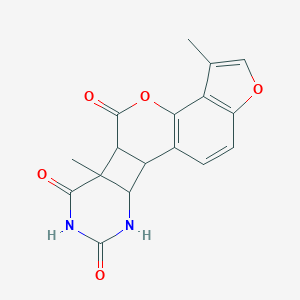
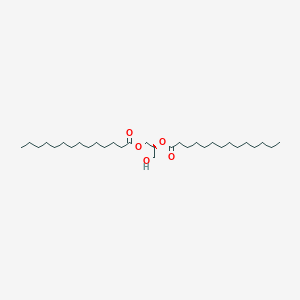
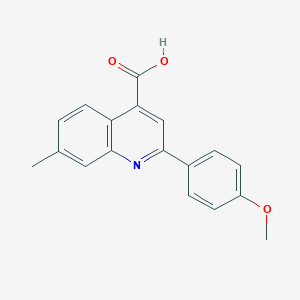
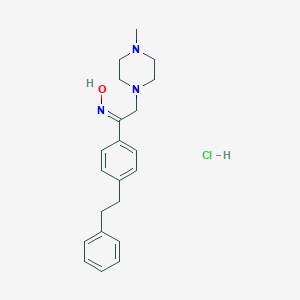
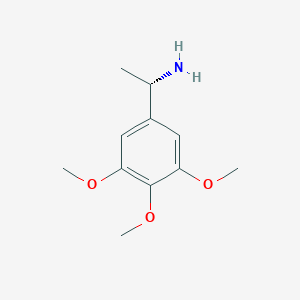
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
